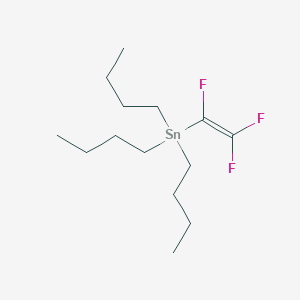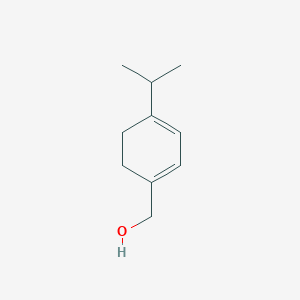
(4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Propan-2-ylcyclohexa-1,3-dien-1-yl)methanol, also known as Iridoid, is a naturally occurring compound found in various plants. It has gained attention in the scientific community due to its potential therapeutic applications. In
Scientific Research Applications
Synthesis and Chemical Reactions
- The compound can be synthesized through reactions involving aldehydes and (4-bromobut-2-ynyl)trimethylsilane with good yields and enantioselectivities, as demonstrated by Durán-Galván and Connell (2010) (Durán-Galván & Connell, 2010).
Catalysis and Molecular Interactions
- The compound shows interesting reactivity patterns in the presence of catalysts like chloroplatinic acid and stannous chloride, as explored by Mitchell (1970) in the study of catalytic hydrogenation (Mitchell, 1970).
Spectroscopic Studies
- Spectroscopic studies by Matwijczuk et al. (2018) indicate that the molecular organization of related compounds is altered in different solvents, providing insights into their solubility and interaction characteristics (Matwijczuk et al., 2018).
Application in Heterogeneous Catalysis
- Research by Deutsch, Martin, and Lieske (2007) investigated the application of similar compounds in heterogeneous catalysis, specifically in the condensation of glycerol to cyclic acetals (Deutsch, Martin, & Lieske, 2007).
Biocatalysis
- The use of the compound in biocatalytic processes has been explored. For example, Chen et al. (2021) utilized a related compound in a liquid-liquid biphasic microreaction system for efficient synthesis (Chen et al., 2021).
Properties
| 1413-55-4 | |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,5,8,11H,4,6-7H2,1-2H3 |
InChI Key |
HBKLKBUNCSHWKO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(CC1)CO |
Canonical SMILES |
CC(C)C1=CC=C(CC1)CO |
synonyms |
(4-Isopropyl-1,3-cyclohexadien-1-yl)methanol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


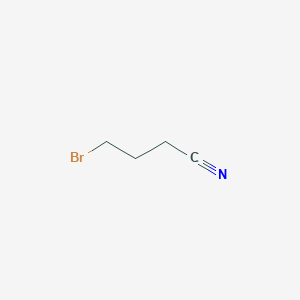
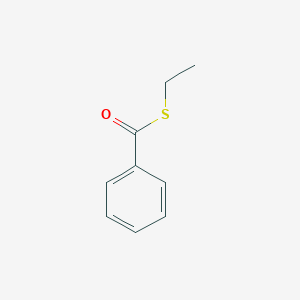
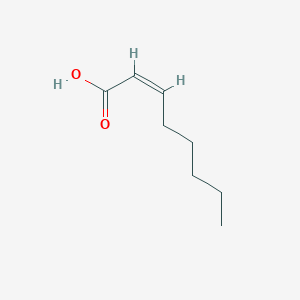
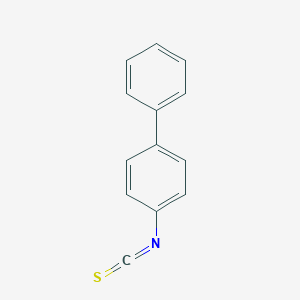
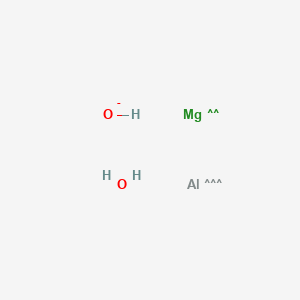
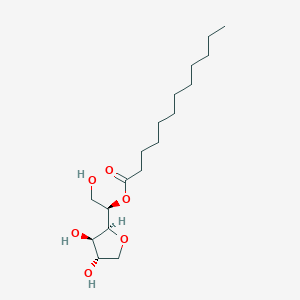
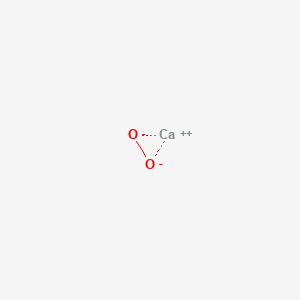
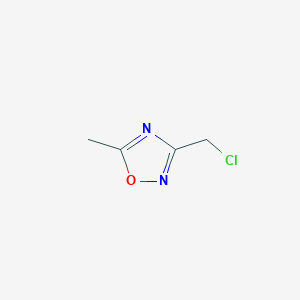
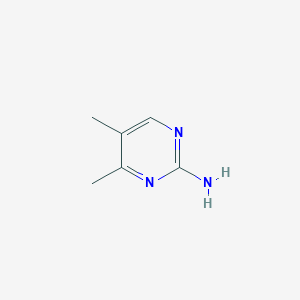
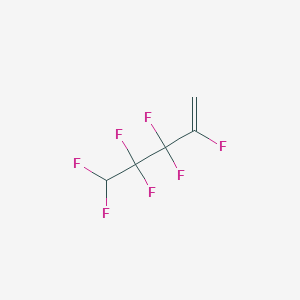
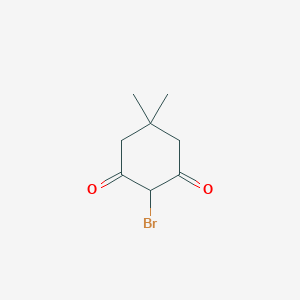
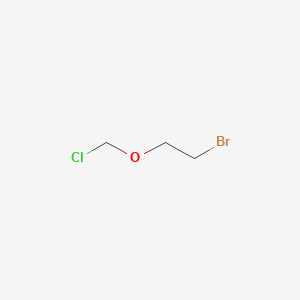
![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)
